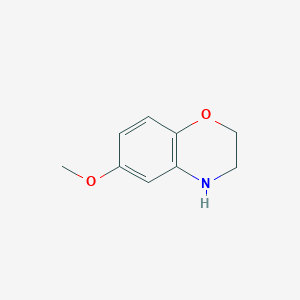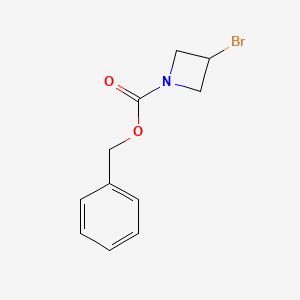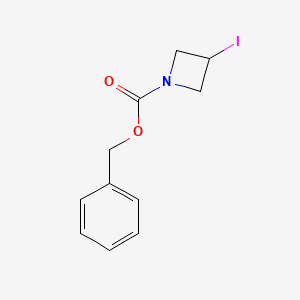![molecular formula C11H17ClN2O3S B1340923 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride CAS No. 918812-18-7](/img/structure/B1340923.png)
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are known for their potential therapeutic applications, including antidepressant and antitumor activities. The papers provided discuss related compounds that share some structural similarities with the compound , such as the presence of a morpholine ring and their potential biological activities.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves the aminomethylation of key starting compounds. For instance, in the synthesis of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenylpropan-1-one, aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol was performed . Similarly, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride involved a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification . These methods highlight the typical synthetic routes that could be relevant for the synthesis of "1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride," although the exact synthesis for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This ring structure is often modified with various substituents that can influence the compound's biological activity. For example, the tertiary aminoalkanol hydrochlorides discussed in the papers have a morpholine ring and were confirmed by H NMR and IR spectra, with the IR spectra showing an absorption band due to OH stretching vibrations and the H NMR spectra showing a broadened singlet for the OH proton . These spectroscopic techniques are essential for confirming the structure of such compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of morpholine derivatives often include nucleophilic addition, as seen with the addition of Grignard reagents to amino ketone to afford the corresponding aminoalkanols . Cyclization reactions are also common, as demonstrated in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride . These reactions are crucial for constructing the morpholine core and introducing various functional groups that can modulate the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. For instance, the tertiary aminoalkanol hydrochlorides synthesized in one study were crystalline substances, indicating solid-state stability . The solubility, metabolic stability, and ability to penetrate biological membranes such as the Caco-2 cells are also important properties that can influence a compound's drug-like characteristics. For example, the aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine showed high solubility, metabolic stability, and Caco-2 penetration, which are favorable properties for a potential drug candidate .
科学的研究の応用
Synthesis and Biological Activity
Morpholine derivatives have been synthesized and characterized for various biological activities. For example, a study on the synthesis and biological activity evaluation of morpholine derivatives revealed their potential in antimicrobial, anti-TB, and antioxidant applications. The study presented a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showing remarkable anti-TB activity and superior antimicrobial activity, indicating the broad applicability of morpholine derivatives in addressing infectious diseases (Mamatha S.V et al., 2019).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of morpholine derivatives have been a focus area, aiming to understand their structural properties and potential for further chemical modifications. A detailed study on the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine showcased the versatility of morpholine derivatives in chemical synthesis. The synthesized compound was characterized using IR, 1H NMR, and MS technologies, highlighting the methodological advancements in morpholine derivative synthesis (Tan Bin, 2011).
Pharmacological Evaluation
Pharmacological evaluations of morpholine derivatives have highlighted their potential in treating various conditions. A study synthesizing and evaluating the antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride demonstrated its effectiveness in animal models. This compound, synthesized via amination and cyclization in a nonproton polar solvent, followed by acidification, showed promising results in antidepressant activity tests, emphasizing the therapeutic potential of morpholine derivatives in mental health (Tao Yuan, 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of morpholine derivatives has provided insights into their application in protecting metals against corrosion. A study on the corrosion inhibition performance of a structurally well-defined 1,2,3-triazole derivative on a mild steel-hydrochloric acid interface demonstrated high efficiency. The compound, characterized by a combination of experimental and computational methods, showed a significant reduction in corrosion, suggesting the utility of morpholine derivatives in industrial applications (Meryem Hrimla et al., 2021).
将来の方向性
特性
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDNVBLYNZQFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585860 |
Source


|
| Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride | |
CAS RN |
918812-18-7 |
Source


|
| Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



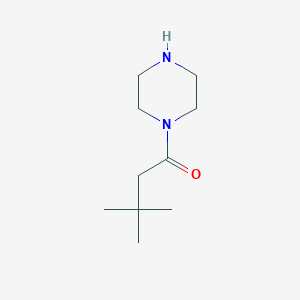
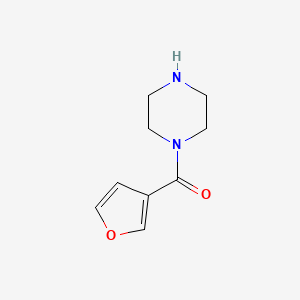


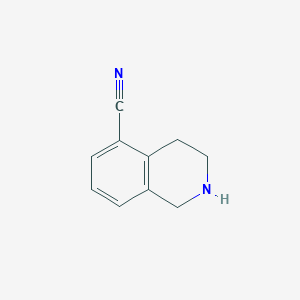


![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)
